tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
This compound belongs to the dihydropyridopyrimidine class, characterized by a bicyclic scaffold fused with a pyrimidine ring. Such derivatives are frequently explored in medicinal chemistry for kinase inhibition or CNS targeting due to their structural versatility .
Properties
Molecular Formula |
C16H25N5O2 |
|---|---|
Molecular Weight |
319.40 g/mol |
IUPAC Name |
tert-butyl 2-piperazin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-4-13-12(11-21)10-18-14(19-13)20-8-5-17-6-9-20/h10,17H,4-9,11H2,1-3H3 |
InChI Key |
PICYPOZQWUFRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common reagents used in these reactions include sulfonium salts, m-chloroperbenzoic acid, and various nucleophiles. Major products formed from these reactions include sulfoxides, substituted piperazines, and cyclized derivatives .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A study highlighted that certain pyrimidine derivatives demonstrated low IC50 values, suggesting potent anticancer activity which could be further explored for drug development .
- Antidiabetic Potential
- Anti-inflammatory Properties
-
Neuroprotective Effects
- Emerging studies suggest that compounds like tert-butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate may offer neuroprotective benefits. This includes potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and neuronal apoptosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine with pyrido-pyrimidine frameworks. Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Modifications at various positions on the piperazine and pyrimidine rings can significantly affect potency and selectivity against specific biological targets .
Case Studies
- Pyrido[2,3-d]pyrimidine Derivatives
- In Vivo Models
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The piperazinyl group at position 2 distinguishes the target compound from analogs with alternative substituents:
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Molecular Formula : C₁₃H₁₉N₃O₄S .
- Key Differences : The methylsulfonyl group is electron-withdrawing, reducing basicity compared to piperazinyl. This substitution may decrease solubility in aqueous media but improve metabolic stability.
- Applications : Sulfonyl groups are common in protease inhibitors, suggesting divergent therapeutic applications .
tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Molecular Formula : C₁₃H₁₉N₃O₂S; Molecular Weight : 281.37 .
- Key Differences: The methylthio group introduces a sulfur atom, which can participate in hydrophobic interactions or oxidation reactions.
tert-Butyl 2-(1-pyrrolidinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Substituent Variations at Other Positions
tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Compound 118)
- Substituents : Pyridin-3-yl at position 2 and hydroxy at position 4 .
- Properties: The hydroxy group increases polarity, leading to higher melting points (250–253°C) compared to non-hydroxylated analogs .
tert-Butyl 2-amino-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Compound 140)
Functional Group Impact on Physicochemical Properties
*Estimated based on structural similarity.
Biological Activity
tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.35 g/mol. The compound features a piperazine moiety, which is known for enhancing biological activity through improved solubility and bioavailability.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit PARP activity, leading to increased apoptosis in cancer cells. For example, related compounds showed significant inhibition of PARP1 catalytic activity with IC50 values comparable to established PARP inhibitors like Olaparib .
- Multikinase Inhibition : Compounds structurally similar to tert-butyl derivatives have been identified as multikinase inhibitors, targeting key kinases involved in cell cycle regulation and apoptosis .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating pathways associated with cyclin-dependent kinases (CDKs), which are critical for cell division and proliferation.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18 | PARP inhibition |
| A431 (Epidermal Carcinoma) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
These findings indicate that tert-butyl derivatives exhibit moderate to significant efficacy against human breast cancer cells and other malignancies.
Case Studies
- In vitro Studies : In vitro assays have shown that tert-butyl derivatives can significantly inhibit the growth of MCF-7 cells. The mechanism involves the enhancement of CASPASE 3/7 activity, indicating that these compounds promote apoptotic pathways .
- In vivo Models : Preliminary animal studies suggest that these compounds can reduce tumor size in xenograft models when administered at specific dosages, highlighting their potential for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
